molecular formula C12H14F4N2O2 B11801930 ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate

ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate

Cat. No.: B11801930
M. Wt: 294.24 g/mol
InChI Key: XNUNDYSXQARCSX-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is a synthetic organic compound that features a unique combination of difluoromethyl and indazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of an indazole derivative, followed by esterification to introduce the ethyl acetate group. The reaction conditions often require the use of strong bases, such as sodium hydride, and difluoromethylating agents like difluoromethyl bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification methods are also critical to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit specific kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is unique due to its specific combination of difluoromethyl and indazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate (CAS No. 1417983-64-2) is a novel compound with a complex structure characterized by multiple fluorine substituents. Its molecular formula is C12H14F4N2O2C_{12}H_{14}F_{4}N_{2}O_{2}, and it has a molecular weight of approximately 294.25 g/mol. This compound has garnered attention due to its potential biological activities and therapeutic applications.

Chemical Structure

The compound features a tetrahydroindazole core with difluoromethyl and difluoro groups that enhance its chemical reactivity and biological interactions. The presence of fluorine atoms is significant as they often increase the lipophilicity and metabolic stability of organic compounds.

Physical Properties

PropertyValue
Molecular FormulaC12H14F4N2O2
Molecular Weight294.25 g/mol
Boiling PointNot specified
PurityNLT 98%

Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors involved in metabolic pathways. The unique structural features of this compound allow for specific binding interactions which could lead to significant biological effects.

Antimalarial Activity

A study highlighted the compound's potential as an antimalarial agent by evaluating its activity against Plasmodium falciparum dihydroorotate dehydrogenase (DHODH). The compound exhibited low IC50 values (<0.03 μM), indicating potent inhibition against the enzyme while showing selectivity over human DHODH (IC50 >30 μM) . This selectivity is crucial for reducing potential side effects in therapeutic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that the introduction of fluorine atoms significantly enhances the biological activity of similar compounds. The presence of difluoromethyl groups has been linked to increased binding affinity to active sites on target proteins, which can be critical in drug design .

Case Studies

  • Antimalarial Development : In a development program for new antimalarials, this compound was evaluated alongside other compounds. Results indicated that it could serve as a lead compound for further optimization due to its favorable pharmacological properties .
  • Medicinal Chemistry : The unique interactions of this compound with biological pathways suggest its potential use in medicinal chemistry as a scaffold for developing new pharmaceuticals targeting various diseases .

Properties

Molecular Formula

C12H14F4N2O2

Molecular Weight

294.24 g/mol

IUPAC Name

ethyl 2-[3-(difluoromethyl)-7,7-difluoro-5,6-dihydro-4H-indazol-1-yl]acetate

InChI

InChI=1S/C12H14F4N2O2/c1-2-20-8(19)6-18-10-7(9(17-18)11(13)14)4-3-5-12(10,15)16/h11H,2-6H2,1H3

InChI Key

XNUNDYSXQARCSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(CCCC2(F)F)C(=N1)C(F)F

Origin of Product

United States

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